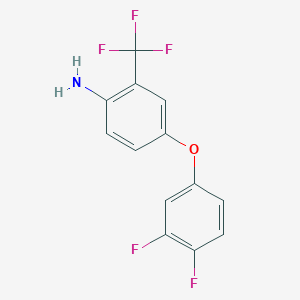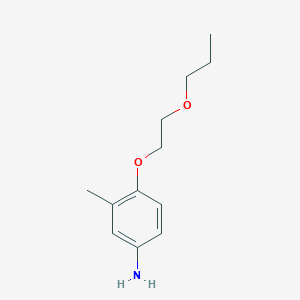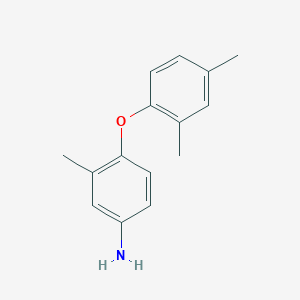
4-(4-苄基苯氧基)-2-(三氟甲基)苯胺
描述
4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline (4-BTFMA) is a chemical compound that is used in a variety of scientific research applications. It is a versatile compound that has been used in a number of areas, from drug development to biochemistry.
科学研究应用
离子液体的相行为和应用
一项研究综述了基于咪唑鎓和鏻的离子液体与几种脂肪族和芳香族溶质(包括苯胺衍生物)的液-液和固-液相行为。这项研究重点介绍了阳离子和阴离子对溶剂能力的影响,证明了对溶解度的重大影响,特别是对氢键溶质。研究结果表明,这些离子液体作为芳香族化合物的环境可接受溶剂的潜在应用,为其在分离和萃取工艺中的使用提供了见解(Visak等,2014)。
苯胺衍生物固定CO2
另一篇综述重点关注苯胺衍生物与CO2的化学固定,导致功能化唑类化合物的合成。这一过程被强调为一种经济且环保的生产增值化学品的方法。该综述强调了苯胺衍生物在合成具有生物活性的唑类衍生物中的潜力,表明了一种新颖且可持续的化学合成方法(Vessally等,2017)。
尼替西酮的降解过程
一项使用LC-MS/MS研究尼替西酮(一种与所讨论化学结构相关的化合物)降解过程的研究探讨了其在各种条件下的稳定性。这项研究可以为理解类似化合物的稳定性和降解途径奠定基础,有助于了解它们的环境影响和潜在的医学应用(Barchańska等,2019)。
苯胺及其代谢物的遗传毒性活性
对苯胺及其代谢物的遗传毒性活性的研究提供了对其与DNA相互作用和潜在致癌风险的见解。这篇综合综述讨论了苯胺及其衍生物的遗传终点,对其安全性和环境影响提供了批判性的视角(Bomhard & Herbold,2005)。
属性
IUPAC Name |
4-(4-benzylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO/c21-20(22,23)18-13-17(10-11-19(18)24)25-16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12,24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGZXAKJCKJMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC(=C(C=C3)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3171029.png)



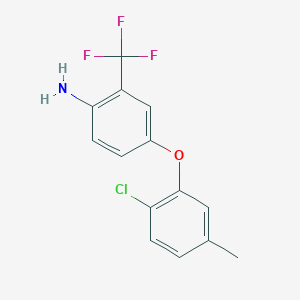
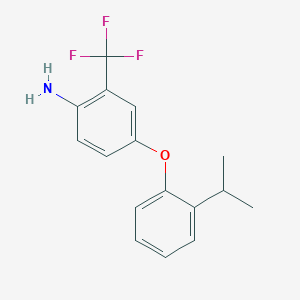

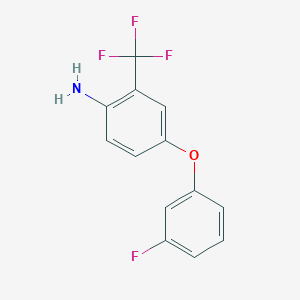

![4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171098.png)
![4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171105.png)
